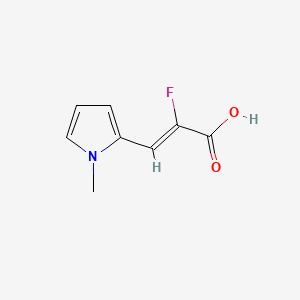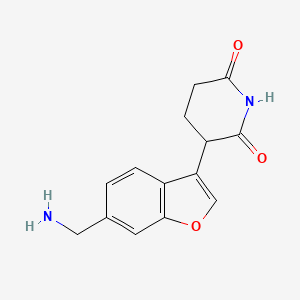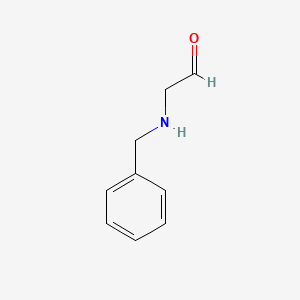![molecular formula C9H14O2 B13455103 4-Methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13455103.png)
4-Methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde is an organic compound with a unique bicyclic structure. It is characterized by a fused ring system that includes an oxygen atom, making it an oxabicyclo compound. This compound is of interest in various fields of chemistry due to its distinctive structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid with reducing agents to form the corresponding aldehyde . The reaction conditions often include the use of solvents like dimethylformamide and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbon adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid.
Reduction: 4-Methyl-2-oxabicyclo[2.2.2]octane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde: Similar structure but with a different substitution pattern.
Bicyclo[2.2.2]octane, 1-methoxy-4-methyl-: Contains a methoxy group instead of an aldehyde.
Uniqueness
4-Methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group. This combination of features makes it particularly useful in synthetic chemistry and as a probe in biological studies .
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
4-methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-8-2-4-9(6-10,5-3-8)11-7-8/h6H,2-5,7H2,1H3 |
Clave InChI |
NNLNXJSOQSWFOZ-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(CC1)(OC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


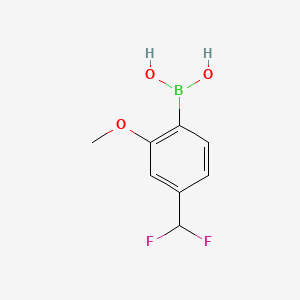
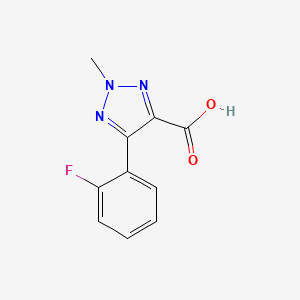

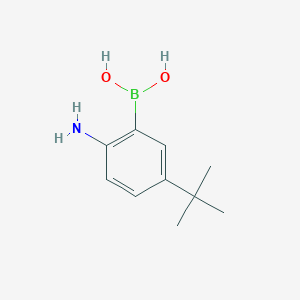
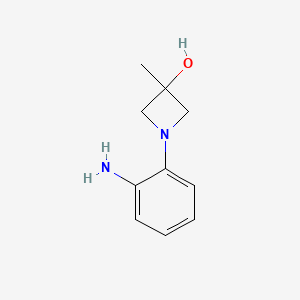
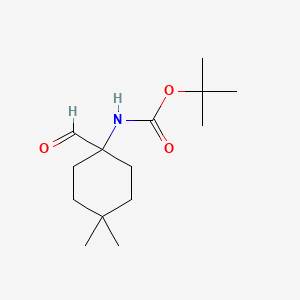

![3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13455063.png)
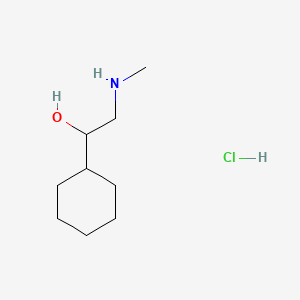
![3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B13455070.png)
